"2-(2-Aminopyridin-3-yl)acetic acid" fundamental properties
"2-(2-Aminopyridin-3-yl)acetic acid" fundamental properties
An In-depth Technical Guide on the Core Properties of 2-(2-Aminopyridin-3-yl)acetic acid
Introduction
2-(2-Aminopyridin-3-yl)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with both an amino group and an acetic acid moiety. Its bifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The 2-aminopyridine scaffold is a key component in a wide array of pharmacologically active molecules, recognized for its ability to be incorporated into diverse biological agents.[1][2] This compound serves as a crucial intermediate for creating more complex molecules with potential therapeutic applications, including anti-inflammatory, antibacterial, and antiviral properties.[1][3] This technical guide provides a comprehensive overview of its fundamental properties, a proposed synthetic pathway, and its significance in research and development.
Fundamental Chemical and Physical Properties
The core physicochemical properties of 2-(2-Aminopyridin-3-yl)acetic acid are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 101860-97-3 | [4] |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [5] |
| Melting Point | 219-221.5 °C (with decomposition) | [6] |
| Boiling Point (Predicted) | 379.2 ± 27.0 °C | [6] |
| Density (Predicted) | 1.353 ± 0.06 g/cm³ | [6] |
| SMILES | NC1=NC=CC=C1CC(O)=O | [4] |
| MDL Number | MFCD11848318 | [4][7] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Complexity | 149 | [4] |
| Heavy Atom Count | 11 | [4] |
Expected Spectral Characteristics
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons, which are exchangeable with D₂O.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would display seven unique carbon signals: four for the pyridine ring carbons, one for the methylene carbon, one for the carboxylic acid carbonyl carbon, and one for the carbon attached to the amino group.
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands. These would include a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹), and N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).[8][9][10]
-
Mass Spectrometry (MS) : The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (152.15 g/mol ).
Experimental Protocols: Proposed Synthesis
A direct, detailed experimental protocol for the synthesis of 2-(2-Aminopyridin-3-yl)acetic acid is not extensively reported. However, a plausible and efficient multi-step synthesis can be proposed based on established organic transformations, starting from commercially available 2-amino-3-methylpyridine. The key intermediate is 2-(2-aminopyridin-3-yl)acetonitrile, which is then hydrolyzed to the final product.[11][12]
Step 1: Side-Chain Bromination of 2-Amino-3-methylpyridine
This step involves the free-radical bromination of the methyl group at the 3-position of 2-amino-3-methylpyridine.[11]
-
Materials : 2-Amino-3-methylpyridine, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄, anhydrous).
-
Procedure :
-
Charge a suitable reactor with 2-amino-3-methylpyridine and anhydrous carbon tetrachloride.[11]
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of Benzoyl Peroxide (0.05 equivalents).[12]
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 4-6 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.[12]
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)-2-aminopyridine, which can be used in the next step without further purification.
-
Step 2: Cyanation of 3-(Bromomethyl)-2-aminopyridine
This step involves a nucleophilic substitution of the bromide with a cyanide ion to form the acetonitrile intermediate.[12]
-
Materials : 3-(Bromomethyl)-2-aminopyridine (from Step 1), Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).
-
Procedure :
-
Dissolve the crude 3-(bromomethyl)-2-aminopyridine in DMSO.
-
Carefully add Sodium Cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C for 2-3 hours, monitoring by TLC or HPLC until the starting material is consumed.[12]
-
After completion, cool the reaction mixture to room temperature and slowly pour it into ice-water to quench the reaction.[12]
-
Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 2-(2-aminopyridin-3-yl)acetonitrile.[12]
-
Step 3: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile
The final step is the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[13]
-
Materials : 2-(2-Aminopyridin-3-yl)acetonitrile (from Step 2), Concentrated Sulfuric Acid or Hydrochloric Acid, Water.
-
Procedure :
-
Prepare a solution of 2-(2-aminopyridin-3-yl)acetonitrile in an aqueous acidic solution (e.g., a mixture of concentrated sulfuric acid and water).[14]
-
Heat the mixture at a controlled temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC until the nitrile starting material is fully consumed.[14]
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.[14]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-(2-Aminopyridin-3-yl)acetic acid.
-
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for 2-(2-Aminopyridin-3-yl)acetic acid.
Caption: Proposed multi-step synthesis of 2-(2-Aminopyridin-3-yl)acetic acid.
Role in Medicinal Chemistry and Drug Discovery
The true significance of 2-(2-Aminopyridin-3-yl)acetic acid lies in its application as a versatile scaffold in the synthesis of novel pharmaceutical compounds.[1] The aminopyridine core is a privileged structure in drug discovery, appearing in numerous approved drugs.[2] Derivatives of aminopyridines are known to exhibit a wide spectrum of biological activities.[3][15]
The presence of three key functional features—the basic amino group, the acidic carboxylic acid group, and the aromatic pyridine ring—provides multiple reactive sites for chemical modification. This allows for the construction of diverse molecular architectures and libraries of compounds for structure-activity relationship (SAR) studies.[1][14] Researchers have utilized this scaffold to develop potential inhibitors and modulators for various biological pathways, targeting therapeutic areas such as oncology and infectious diseases.[16] Its derivatives have been investigated for antibacterial, antiviral, and anti-inflammatory properties, highlighting the broad potential of this chemical class.[1][17]
References
- 1. 2-(2-Aminopyridin-3-yl)acetic acid | 101860-97-3 | Benchchem [benchchem.com]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. aablocks.com [aablocks.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-(2-氨基吡啶-3-基)乙酸 | 101860-97-3 [m.chemicalbook.com]
- 7. 101860-97-3|2-(2-Aminopyridin-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 8. chimia.ch [chimia.ch]
- 9. 2-Aminopyridine [webbook.nist.gov]
- 10. 2-Aminopyridine(504-29-0) IR2 spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-(2-Aminopyridin-3-yl)acetonitrile [myskinrecipes.com]
- 17. mdpi.com [mdpi.com]

